molecular formula C5H5N3 B13585067 4-ethynyl-1-methyl-1H-1,2,3-triazole

4-ethynyl-1-methyl-1H-1,2,3-triazole

Cat. No.: B13585067
M. Wt: 107.11 g/mol
InChI Key: RMIXADCVSQAAMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethynyl-1-methyl-1H-1,2,3-triazole is a nitrogen-containing heterocyclic compound. It belongs to the class of 1,2,3-triazoles, which are known for their stability and diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of an ethynyl group at the 4-position and a methyl group at the 1-position of the triazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethynyl-1-methyl-1H-1,2,3-triazole typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored due to its high efficiency, regioselectivity, and mild reaction conditions. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis. This method allows for the efficient and high-yield production of the compound under controlled conditions. The use of copper-on-charcoal as a heterogeneous catalyst in continuous flow reactors has been reported to be effective for the synthesis of various substituted 1,2,3-triazoles .

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-1-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole into different reduced forms.

    Substitution: The ethynyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation and nitration reactions can be carried out using halogens and nitric acid, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various functionalized triazoles.

Scientific Research Applications

4-Ethynyl-1-methyl-1H-1,2,3-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethynyl-1-methyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: The parent compound of the triazole family, known for its stability and versatility.

    4-Methyl-1H-1,2,3-triazole: Similar to 4-ethynyl-1-methyl-1H-1,2,3-triazole but lacks the ethynyl group.

    1,2,4-Triazole: Another triazole isomer with different chemical properties and applications.

Uniqueness

This compound is unique due to the presence of both an ethynyl and a methyl group, which impart distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C5H5N3

Molecular Weight

107.11 g/mol

IUPAC Name

4-ethynyl-1-methyltriazole

InChI

InChI=1S/C5H5N3/c1-3-5-4-8(2)7-6-5/h1,4H,2H3

InChI Key

RMIXADCVSQAAMC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)C#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.